Cas no 1488659-82-0 (N-(2-Propylaminoethyl)-4-nitroaniline)

N-(2-Propylaminoethyl)-4-nitroaniline is a nitroaniline derivative featuring a propylaminoethyl substituent on the amine group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a potential intermediate for the development of dyes, agrochemicals, or bioactive molecules. The nitro group enhances reactivity, facilitating further functionalization, while the propylaminoethyl chain may improve solubility and modify physicochemical properties. Its well-defined structure allows for precise modifications in targeted applications. Careful handling is advised due to potential sensitivity to light, heat, or reactive conditions. Analytical methods such as HPLC or NMR are recommended for purity verification.
N-(2-Propylaminoethyl)-4-nitroaniline structure
1488659-82-0 structure
Product name:N-(2-Propylaminoethyl)-4-nitroaniline
CAS No:1488659-82-0
MF:C11H17N3O2
MW:223.271582365036
CID:4602071

N-(2-Propylaminoethyl)-4-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • N-(2-Propylaminoethyl)-4-nitroaniline
    • N1-(4-Nitrophenyl)-N2-propylethane-1,2-diamine
    • N'-(4-nitrophenyl)-N-propylethane-1,2-diamine
    • Inchi: 1S/C11H17N3O2/c1-2-7-12-8-9-13-10-3-5-11(6-4-10)14(15)16/h3-6,12-13H,2,7-9H2,1H3
    • InChI Key: GYBLTBQLHOIUSV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)NCCNCCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 198
  • XLogP3: 2.2
  • Topological Polar Surface Area: 69.9

N-(2-Propylaminoethyl)-4-nitroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI36581-1g
N-(2-Propylaminoethyl)-4-nitroaniline
1488659-82-0 97%
1g
$97.00 2024-04-20
A2B Chem LLC
AI36581-25g
N-(2-Propylaminoethyl)-4-nitroaniline
1488659-82-0 97%
25g
$923.00 2024-04-20
A2B Chem LLC
AI36581-10g
N-(2-Propylaminoethyl)-4-nitroaniline
1488659-82-0 97%
10g
$467.00 2024-04-20
1PlusChem
1P00HY4L-5g
N-(2-Propylaminoethyl)-4-nitroaniline
1488659-82-0 97%
5g
$356.00 2025-02-28
1PlusChem
1P00HY4L-25g
N-(2-Propylaminoethyl)-4-nitroaniline
1488659-82-0 97%
25g
$1213.00 2025-02-28
Crysdot LLC
CD12140134-10g
N1-(4-Nitrophenyl)-N2-propylethane-1,2-diamine
1488659-82-0 97%
10g
$396 2024-07-23
Crysdot LLC
CD12140134-25g
N1-(4-Nitrophenyl)-N2-propylethane-1,2-diamine
1488659-82-0 97%
25g
$792 2024-07-23
1PlusChem
1P00HY4L-1g
N-(2-Propylaminoethyl)-4-nitroaniline
1488659-82-0 97%
1g
$81.00 2025-02-28
A2B Chem LLC
AI36581-5g
N-(2-Propylaminoethyl)-4-nitroaniline
1488659-82-0 97%
5g
$271.00 2024-04-20
1PlusChem
1P00HY4L-10g
N-(2-Propylaminoethyl)-4-nitroaniline
1488659-82-0 97%
10g
$613.00 2025-02-28

Additional information on N-(2-Propylaminoethyl)-4-nitroaniline

Comprehensive Overview of N-(2-Propylaminoethyl)-4-nitroaniline (CAS No. 1488659-82-0): Properties, Applications, and Industry Insights

N-(2-Propylaminoethyl)-4-nitroaniline (CAS No. 1488659-82-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This nitroaniline derivative, characterized by its propylaminoethyl side chain, is widely studied in fields such as materials science, pharmaceuticals, and agrochemical research. The compound's molecular formula and precise structure make it a valuable intermediate for synthesizing more complex molecules with tailored properties.

The growing interest in N-(2-Propylaminoethyl)-4-nitroaniline aligns with current scientific trends focusing on nitroaromatic compounds and their potential applications. Researchers are particularly interested in how modifications to the propylaminoethyl group can influence the compound's solubility, stability, and reactivity. Recent publications have explored its role in developing novel dye intermediates and photoactive materials, addressing the increasing demand for advanced functional chemicals in various industries.

From a synthetic chemistry perspective, CAS 1488659-82-0 represents an important building block for creating more complex architectures. Its nitroaniline core provides excellent electron-withdrawing characteristics, while the propylaminoethyl moiety offers nucleophilic potential. This dual functionality makes it particularly valuable in cross-coupling reactions and molecular design strategies that are currently trending in organic chemistry research. The compound's thermal stability and compatibility with various solvents also contribute to its utility in laboratory settings.

In the context of environmental considerations, researchers are investigating greener synthesis routes for N-(2-Propylaminoethyl)-4-nitroaniline derivatives. This aligns with the broader industry shift toward sustainable chemistry practices. The compound's potential applications in energy storage materials and organic electronics have also sparked interest, particularly as these sectors experience rapid growth driven by technological advancements and environmental concerns.

Quality control and analytical characterization of CAS 1488659-82-0 remain crucial topics for industrial users. Advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy are routinely employed to ensure purity and verify structural integrity. These analytical approaches are particularly important given the compound's role as a precursor in sensitive synthetic pathways where impurities could significantly impact downstream reactions.

The commercial availability of N-(2-Propylaminoethyl)-4-nitroaniline has improved in recent years, with several specialty chemical suppliers now offering this compound in various purity grades. This increased accessibility has facilitated more widespread research into its properties and potential applications. However, proper storage conditions—typically in cool, dry environments protected from light—remain essential for maintaining the compound's stability over time.

Looking forward, the scientific community anticipates continued exploration of 1488659-82-0 derivatives, particularly in emerging fields like molecular electronics and smart materials. The compound's structural features make it an attractive candidate for designing new functional materials with tailored electronic properties. As research progresses, we expect to see more publications detailing innovative applications and synthetic modifications of this versatile chemical building block.

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